molecular formula C11H18N2S B12945246 3-((2,2-Dimethylthietan-3-yl)amino)cyclopentane-1-carbonitrile

3-((2,2-Dimethylthietan-3-yl)amino)cyclopentane-1-carbonitrile

Cat. No.: B12945246
M. Wt: 210.34 g/mol
InChI Key: NPNUULJGROUHCQ-UHFFFAOYSA-N
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Description

3-((2,2-Dimethylthietan-3-yl)amino)cyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with an amino group linked to a 2,2-dimethylthietan-3-yl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentane derivatives with appropriate thietan and nitrile precursors. One common method involves the nucleophilic substitution reaction where a cyclopentane derivative reacts with 2,2-dimethylthietan-3-amine in the presence of a suitable base to form the desired product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Dimethylthietan-3-yl)amino)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

3-((2,2-Dimethylthietan-3-yl)amino)cyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane derivatives: Compounds with similar cyclopentane rings but different substituents.

    Thietan derivatives: Compounds containing the thietan ring with various substituents.

    Nitrile derivatives: Compounds with nitrile groups attached to different carbon frameworks.

Uniqueness

3-((2,2-Dimethylthietan-3-yl)amino)cyclopentane-1-carbonitrile is unique due to the combination of its structural features, including the cyclopentane ring, thietan group, and nitrile group

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

3-[(2,2-dimethylthietan-3-yl)amino]cyclopentane-1-carbonitrile

InChI

InChI=1S/C11H18N2S/c1-11(2)10(7-14-11)13-9-4-3-8(5-9)6-12/h8-10,13H,3-5,7H2,1-2H3

InChI Key

NPNUULJGROUHCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2CCC(C2)C#N)C

Origin of Product

United States

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